molecular formula C13H19N B14326300 (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine CAS No. 97528-12-6

(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine

Cat. No.: B14326300
CAS No.: 97528-12-6
M. Wt: 189.30 g/mol
InChI Key: ADGMIPOTMOQHRO-UHFFFAOYSA-N
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Description

(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One possible synthetic route is the reaction of 2,2-dimethylpropanal with 2-phenylethylamine under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production methods for imines often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products Formed

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted imines or amines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme mechanisms involving imine intermediates.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine involves its interaction with molecular targets through its imine functional group. The imine can act as an electrophile, participating in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-amine: The reduced form of the imine.

    2,2-Dimethylpropanal: The aldehyde precursor.

    2-Phenylethylamine: The amine precursor.

Uniqueness

(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine is unique due to its specific structure, which combines a bulky tert-butyl group with a phenylethyl group

Properties

CAS No.

97528-12-6

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2,2-dimethyl-N-(2-phenylethyl)propan-1-imine

InChI

InChI=1S/C13H19N/c1-13(2,3)11-14-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

ADGMIPOTMOQHRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=NCCC1=CC=CC=C1

Origin of Product

United States

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